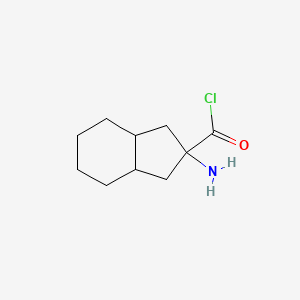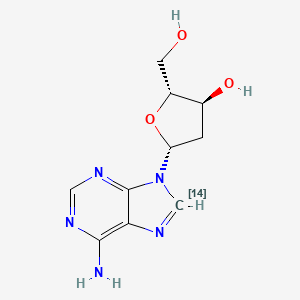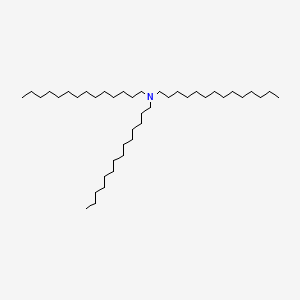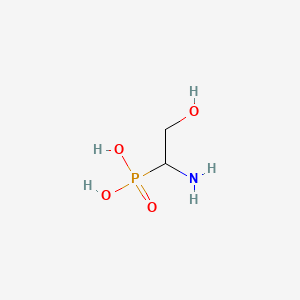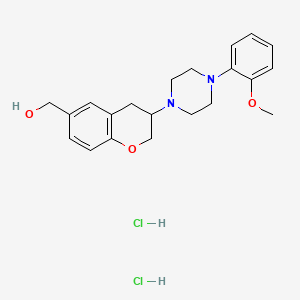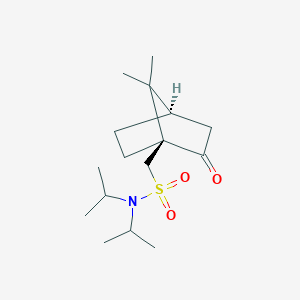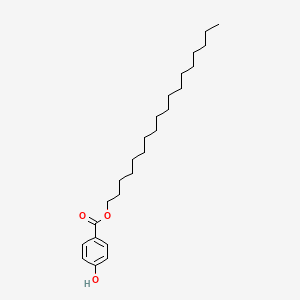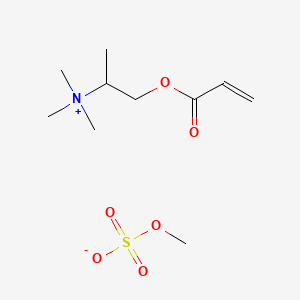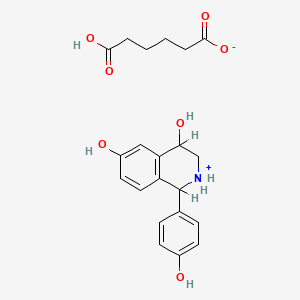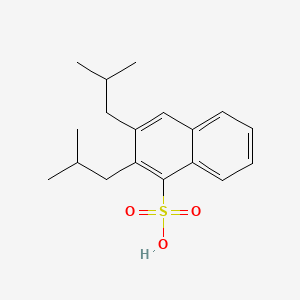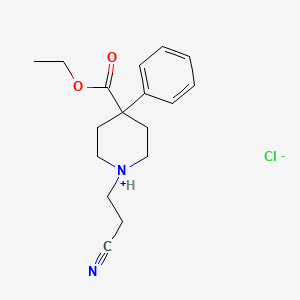![molecular formula C9H16N2O2 B13791691 Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate CAS No. 784083-82-5](/img/structure/B13791691.png)
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate is a bicyclic organic compound with a unique structure that includes a diazabicyclo framework. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including synthetic chemistry and medicinal chemistry. Its structure allows it to participate in a variety of chemical reactions, making it a versatile reagent and catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves the cycloaddition of azomethine ylides with acrylate derivatives. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate can yield the desired compound in good yields . The reaction conditions often involve room temperature and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar cycloaddition reactions on a larger scale. The scalability of these reactions would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophiles or electrophiles used.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in cycloaddition reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate exerts its effects involves its ability to act as a nucleophile and a base. Its diazabicyclo structure allows it to participate in a variety of chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used catalyst and reagent in organic synthesis.
3,8-Diazabicyclo[3.2.1]octane: Another compound with a similar structure but different reactivity and applications.
Tropane Alkaloids: Compounds with a similar bicyclic structure that are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
784083-82-5 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
ethyl 1,4-diazabicyclo[3.2.1]octane-4-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-6-5-10-4-3-8(11)7-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
STABTCVRLBWOIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


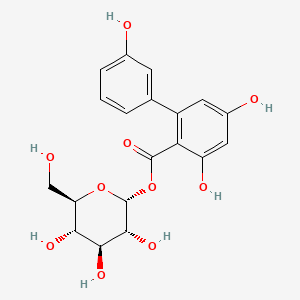
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
